Unraveling iso-VQA-ACC: A Fluorogenic Substrate for the Constitutive Proteasome
Unraveling iso-VQA-ACC: A Fluorogenic Substrate for the Constitutive Proteasome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Contrary to its initial obscurity, iso-VQA-ACC is a specific, commercially available chemical probe used in proteomics research. It is not a therapeutic agent or a complex signaling molecule but rather a tool: a fluorogenic substrate designed for the selective measurement of the activity of the constitutive proteasome's β5 subunit. This guide provides a comprehensive overview of its biological role, experimental applications, and the underlying mechanisms.
Core Identity and Function
iso-VQA-ACC is a peptide-based substrate with the sequence iso-Val-Gln-Ala, C-terminally coupled to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore.[1] The "iso" prefix refers to a 5-methylisoxazolyl group capping the N-terminus of the peptide.[2]
Its primary biological role is to act as a specific substrate for the chymotrypsin-like activity of the β5 subunit of the 20S constitutive proteasome (cP).[2][3][4] When the proteasome cleaves the peptide bond after the Alanine residue, the ACC fluorophore is released, resulting in a measurable fluorescent signal. This direct relationship between cleavage and fluorescence allows for the quantification of proteasomal activity.
Key Attributes:
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Target: β5 subunit of the constitutive proteasome (cP).[2][3]
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Mechanism: Fluorogenic substrate; cleavage by the proteasome releases the ACC fluorophore, causing an increase in fluorescence.
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Application: Quantitative measurement of proteasome activity in biochemical assays.[3]
Significance in Research and Drug Development
The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and antigen presentation.[2][3] There are two main forms of the proteasome: the constitutive proteasome (cP), present in most cells, and the immunoproteasome (iP), which is expressed in immune cells and is involved in generating peptides for MHC class I antigen presentation.[3]
In drug development, particularly in oncology and autoimmune diseases, proteasome inhibitors (e.g., Bortezomib, Carfilzomib) are a major class of therapeutics.[5] The ability to distinguish between the activity of the constitutive and immunoproteasome is crucial for developing more selective inhibitors with fewer off-target effects.
iso-VQA-ACC's role is to provide a selective tool to achieve this distinction. It was specifically designed to be preferentially cleaved by the constitutive proteasome over the immunoproteasome.[2][3] This selectivity allows researchers to:
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Screen for selective inhibitors of the constitutive proteasome.
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Study the differential regulation of cP and iP in various cell types and disease states.
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Profile the activity of proteasomes in cell lysates and purified preparations.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to iso-VQA-ACC and its application.
| Parameter | Value | Description | Reference |
| Formula | C29H35N7O9 | Molecular formula of the free base. | [1][6] |
| Molecular Weight | 625.63 g/mol | Molecular weight of the free base. | [1][6] |
| Selectivity | ~4.4-fold | Preferential cleavage by the constitutive proteasome (cP) over the immunoproteasome (iP). | [2] |
| Purity | ≥99% | Typically supplied at high purity for research applications. | [1] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol describes the general procedure for measuring the activity of purified proteasomes or proteasomes in cell lysates using iso-VQA-ACC.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.
- iso-VQA-ACC Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -80°C.
- Proteasome Sample: Purified 20S constitutive proteasome or cell lysate containing active proteasomes.
2. Assay Procedure:
- Dilute the proteasome sample to the desired concentration in the assay buffer.
- Prepare a working solution of iso-VQA-ACC by diluting the stock solution in assay buffer to a final concentration of 10-50 µM.
- In a 96-well black plate, add 50 µL of the proteasome sample per well.
- To initiate the reaction, add 50 µL of the iso-VQA-ACC working solution to each well.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
- Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
- Excitation Wavelength: 380 nm
- Emission Wavelength: 460 nm
- The rate of increase in fluorescence is proportional to the proteasomal activity.
3. Data Analysis:
- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- For inhibitor studies, pre-incubate the proteasome sample with the inhibitor for 15-30 minutes before adding the substrate. Calculate IC50 values by plotting the reaction rate against the inhibitor concentration.[2]
Visualizations: Workflows and Pathways
Experimental Workflow for Proteasome Activity Measurement
The following diagram illustrates the standard workflow for using iso-VQA-ACC to measure proteasome activity.
Caption: Workflow for measuring proteasome activity using iso-VQA-ACC.
Mechanism of Action: Fluorogenic Cleavage
This diagram illustrates the mechanism by which iso-VQA-ACC generates a fluorescent signal upon cleavage by the proteasome.
Caption: Cleavage of iso-VQA-ACC by the proteasome releases the fluorescent ACC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
